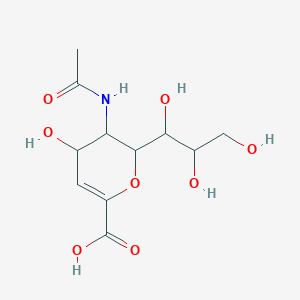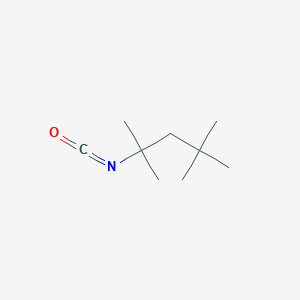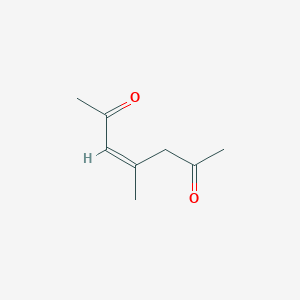
(Z)-4-Methylhept-3-ene-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Methylhept-3-ene-2,6-dione, also known as diacetyl, is a yellowish-green organic compound with a strong buttery flavor and aroma. It is commonly used as a food flavoring and as a component in the production of various industrial chemicals. In recent years, diacetyl has gained attention in the scientific community due to its potential health effects on workers in the food and chemical industries.
Mecanismo De Acción
The mechanism of action for (Z)-4-Methylhept-3-ene-2,6-dione's potential health effects is not fully understood. However, studies suggest that (Z)-4-Methylhept-3-ene-2,6-dione may cause damage to the respiratory and neurological systems through oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Diacetyl exposure has been shown to cause a variety of biochemical and physiological effects in animal and human studies. These effects include increased levels of oxidative stress markers, inflammation in the respiratory and neurological systems, and alterations in neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diacetyl has been used as a model compound in laboratory studies to investigate the potential health effects of other flavoring compounds. However, the use of (Z)-4-Methylhept-3-ene-2,6-dione in laboratory experiments is limited by its potential toxicity and the need for specialized equipment to handle and measure the compound.
Direcciones Futuras
Future research on (Z)-4-Methylhept-3-ene-2,6-dione should focus on identifying the mechanisms underlying its potential health effects and developing strategies to mitigate these effects in workers exposed to the compound. Additionally, further studies are needed to determine the safety of (Z)-4-Methylhept-3-ene-2,6-dione and other flavoring compounds used in food and industrial applications.
Métodos De Síntesis
Diacetyl can be synthesized through various chemical reactions, including the oxidation of 2,3-butanedione and the reduction of 2,3-pentanedione. The most common method of synthesis involves the reaction of acetoin with an oxidizing agent, such as sodium hypochlorite or potassium permanganate.
Aplicaciones Científicas De Investigación
Diacetyl has been the subject of numerous scientific studies, particularly in relation to its potential health effects on workers exposed to high levels of the compound. Studies have shown that (Z)-4-Methylhept-3-ene-2,6-dione exposure can cause respiratory symptoms, including bronchiolitis obliterans, a rare and severe lung disease. Additionally, (Z)-4-Methylhept-3-ene-2,6-dione has been shown to have neurotoxic effects, potentially leading to cognitive impairment and other neurological disorders.
Propiedades
Número CAS |
137277-67-9 |
|---|---|
Nombre del producto |
(Z)-4-Methylhept-3-ene-2,6-dione |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(Z)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4- |
Clave InChI |
SCZCAOODJLKIAJ-XQRVVYSFSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
SMILES canónico |
CC(=CC(=O)C)CC(=O)C |
Sinónimos |
3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
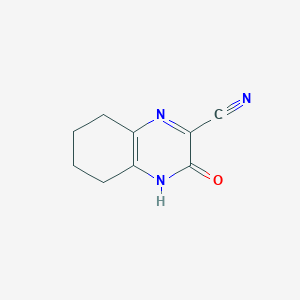
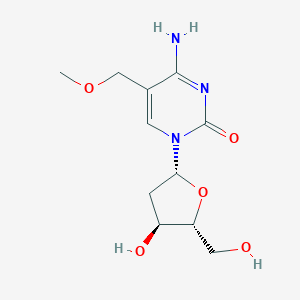
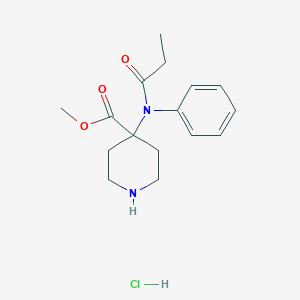
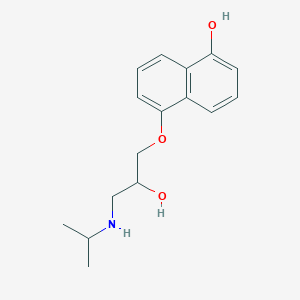
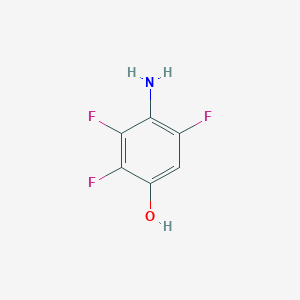

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
